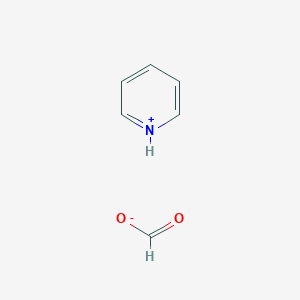

Pyridin-1-ium formate

Description

Evolution of Pyridin-1-ium Formate (B1220265) within Chemical Research Paradigms

The journey of Pyridin-1-ium formate in chemical literature mirrors the evolution of synthetic chemistry itself. Initially, pyridinium (B92312) salts, formed by the simple reaction of pyridine (B92270) with an acid, were primarily recognized as byproducts of reactions where pyridine was used as an organic base. wikipedia.org The precipitation of these salts was often seen as an indicator of reaction progress. wikipedia.org

The paradigm began to shift with the burgeoning field of ionic liquids (ILs). Ionic liquids are salts with low melting points, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, have made them attractive alternatives to traditional volatile organic solvents. frontiersin.org Pyridinium-based ionic liquids, including this compound, emerged as a significant class of these "green" solvents and catalysts. researchgate.nettaylorandfrancis.com Researchers began to systematically synthesize and characterize a wide array of pyridinium salts with different anions to fine-tune their physical and chemical properties for specific applications. frontiersin.orgmdpi.comjst.go.jp

A pivotal development in the story of this compound was the recognition of its potential as a proton source and a hydrogen-bonding catalyst. The pyridinium cation can act as a mild Brønsted acid, while the formate anion can participate in hydrogen bonding, both of which are crucial for stabilizing transition states in various chemical reactions. This dual functionality has propelled its use beyond a mere solvent to an active participant in catalytic cycles.

Significance and Broad Impact of this compound in Contemporary Chemical Science

The significance of this compound in modern chemistry is multifaceted, stemming from its utility as a catalyst, reagent, and a component of advanced material systems. Its impact is particularly notable in the following areas:

Catalysis: Pyridinium salts have been investigated as catalysts in a variety of organic transformations. For instance, protonated pyridine has been explored for the electrochemical reduction of carbon dioxide to formate and methanol. scilit.comnih.gov While the direct catalytic role of the pyridinium ion in this specific reaction has been a subject of debate, with studies suggesting its hydrogenation to piperidine (B6355638) under certain conditions, this line of inquiry highlights the intense interest in harnessing pyridinium compounds for crucial chemical conversions. nih.gov Furthermore, modified pyridinium salts have shown promise in esterification reactions. nih.gov

Organic Synthesis: this compound serves as a versatile reagent in organic synthesis. It can be employed in formylation reactions to introduce formyl groups into organic molecules. The ability of the compound to engage in hydrogen bonding interactions is also a key feature, influencing the stereochemical outcome of reactions. The Kröhnke pyridine synthesis, a classic method for preparing substituted pyridines, utilizes α-pyridinium methyl ketone salts as key intermediates, showcasing the foundational role of pyridinium chemistry in the synthesis of heterocyclic compounds. wikipedia.orgwikipedia.org

Ionic Liquids and Green Chemistry: As a protic ionic liquid, this compound is at the forefront of the green chemistry movement. taylorandfrancis.com Its use as a solvent or co-solvent can enhance reaction rates and selectivity. For example, pyridinium-based ionic liquids have been shown to improve the stability and activity of enzymes like lipase (B570770) in non-aqueous solvent systems. tubitak.gov.trnih.gov This has significant implications for biocatalysis and the development of more sustainable industrial processes.

Materials Science: The unique properties of pyridinium salts are being exploited in the development of new materials. They are used in the synthesis of N-acyl pyridinium-N-aminides, which are precursors to complex heterocyclic structures. orgsyn.org Furthermore, the ability of pyridinium-based ionic liquids to dissolve biomass components like lignin (B12514952) is being explored for biorefinery applications. taylorandfrancis.com

The broad utility of this compound is summarized in the table below:

| Area of Application | Specific Use of this compound | Key Research Finding |

| Catalysis | Proton source for CO2 reduction | Explored as a potential catalyst for converting CO2 into valuable chemicals. scilit.comnih.gov |

| Esterification catalyst | Modified pyridinium salts can effectively catalyze esterification reactions. nih.gov | |

| Organic Synthesis | Formylating agent | Used to introduce formyl groups into organic molecules. |

| Reagent in Kröhnke synthesis | Precursors for the synthesis of highly functionalized pyridines. wikipedia.org | |

| Green Chemistry | Ionic liquid solvent/co-solvent | Enhances enzyme stability and activity in non-aqueous media. tubitak.gov.trnih.gov |

| Lignin dissolution | Potential for use in biorefineries. taylorandfrancis.com | |

| Materials Science | Precursor to complex heterocycles | Synthesis of N-acyl pyridinium-N-aminides for further transformations. orgsyn.org |

Overview of Key Research Trajectories and Academic Developments in this compound Studies

Current and future research on this compound and related pyridinium salts is following several key trajectories, driven by the need for more efficient, selective, and sustainable chemical processes.

One major area of focus is the design and synthesis of novel pyridinium-based ionic liquids with tailored properties. frontiersin.orgresearchgate.netmdpi.com By modifying the substituents on the pyridine ring and varying the counter-anion, researchers are creating a vast library of ionic liquids with specific viscosities, conductivities, and catalytic activities. frontiersin.org This includes the development of functionalized pyridinium ILs, such as those with hydroxyl groups, which exhibit unique physicochemical and electrochemical properties. frontiersin.org

Another significant research direction is the elucidation of reaction mechanisms involving pyridinium catalysts and reagents. nih.govwikipedia.org Understanding the precise role of the pyridinium cation and the formate anion in a reaction is crucial for optimizing conditions and designing more effective catalysts. For example, detailed mechanistic studies of the Kröhnke pyridine synthesis have provided valuable insights into the formation of the pyridine ring. wikipedia.org Similarly, investigations into the fate of pyridinium during CO2 electroreduction have refined our understanding of its catalytic potential. nih.gov

The application of pyridinium salts in biocatalysis and biomass conversion is a rapidly growing field. taylorandfrancis.comtubitak.gov.trnih.gov The ability of these compounds to stabilize enzymes and dissolve complex biopolymers opens up new avenues for the production of biofuels and bio-based chemicals. taylorandfrancis.comtubitak.gov.tr

Finally, there is increasing interest in the biological activities of pyridinium compounds . mdpi.commdpi.com While this article does not delve into medicinal applications, it is worth noting that the pyridinium scaffold is a common feature in many biologically active molecules and pharmaceuticals, which continues to drive fundamental research into their synthesis and properties. nih.govdovepress.com The discovery of new pyridinium derivatives from natural sources, such as marine bacteria, further fuels this area of investigation. mdpi.com

The timeline below highlights some of the key milestones in the development of pyridinium chemistry:

| Year | Development | Significance |

| 1881 | Hantzsch pyridine synthesis | First major synthesis of pyridine derivatives. wikipedia.org |

| Early 20th Century | Kröhnke pyridine synthesis | A general method for generating substituted pyridines. wikipedia.org |

| Late 20th Century | Emergence of Ionic Liquids | Pyridinium salts gain prominence as "green" solvents and catalysts. frontiersin.orgtaylorandfrancis.com |

| 2000s-Present | Functionalized Pyridinium ILs | Synthesis of task-specific ionic liquids with tailored properties. frontiersin.orgresearchgate.net |

| 2010s-Present | Mechanistic Studies and Advanced Applications | Detailed investigations into reaction mechanisms and expansion into biocatalysis and materials science. taylorandfrancis.comnih.gov |

Structure

2D Structure

Properties

CAS No. |

15066-28-1 |

|---|---|

Molecular Formula |

C6H7NO2 |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

formic acid;pyridine |

InChI |

InChI=1S/C5H5N.CH2O2/c1-2-4-6-5-3-1;2-1-3/h1-5H;1H,(H,2,3) |

InChI Key |

FDTUVFSBEYKVAP-UHFFFAOYSA-N |

SMILES |

C1=CC=[NH+]C=C1.C(=O)[O-] |

Canonical SMILES |

C1=CC=NC=C1.C(=O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of Pyridin 1 Ium Formate and Its Derivatives

Contemporary Synthetic Routes for Pyridin-1-ium Formate (B1220265) and Related Pyridinium (B92312) Formates

The most direct route to Pyridin-1-ium formate is the acid-base reaction between pyridine (B92270) and formic acid. wikipedia.org This method involves combining equimolar amounts of the two reagents, often in a non-polar solvent like anhydrous diethyl ether. The reaction is typically exothermic and results in the precipitation of this compound as a white solid, which can then be isolated by filtration.

Beyond this simple preparation, other pyridinium formates and related salts can be synthesized through several contemporary methods:

Anion Exchange: This common strategy involves preparing a pyridinium salt with an easily exchangeable anion, such as a halide (e.g., bromide or iodide), and then swapping it for the desired formate anion. For instance, a pyridinium bromide can be synthesized by reacting pyridine with an alkyl bromoacetate. pharmaguideline.com This intermediate is then treated with a formate salt, like sodium formate. The less soluble sodium bromide precipitates out of the solution, leaving the desired pyridinium formate in the filtrate. mocedes.org

Zincke Reaction: This reaction provides a pathway to N-alkylpyridinium salts. It involves the reaction of a pyridine with an N-arylpyridinium salt (a Zincke salt), which can be prepared from the reaction of pyridine with 2,4-dinitrochlorobenzene, and a primary amine. nih.govresearchgate.net While not a direct route to the formate salt, the resulting N-substituted pyridinium cation can subsequently undergo anion exchange to yield the formate derivative.

Hantzsch Pyridine Synthesis: This classic method builds the pyridine ring itself from a β-keto acid, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. pharmaguideline.comwikipedia.org While a powerful tool for creating substituted pyridines, it is a multi-step process to arrive at a functionalized pyridinium formate. The resulting substituted pyridine would first need to be isolated and then reacted with formic acid or undergo quaternization followed by anion exchange.

Rational Design and Preparation of Functionalized this compound Analogues

The properties and applications of pyridinium formates can be precisely tuned by introducing functional groups to the pyridinium cation. This rational design allows for the creation of analogues with specific characteristics, such as enhanced biodegradability or tailored catalytic activity.

A primary strategy involves the quaternization of functionalized pyridines . Pyridine derivatives containing substituents like amides (e.g., isonicotinamide (B137802), nicotinamide) or oximes (e.g., pyridine-3-aldoxime) can be reacted with alkylating agents to produce functionalized N-alkylpyridinium salts. srce.hr These can then be converted to their formate counterparts via anion exchange.

Another approach is to build functionality into the alkylating agent itself. For example, reacting pyridine with halo-esters (like methyl bromoacetate) introduces an ester group onto the side chain attached to the nitrogen atom. researchgate.netrsc.org Similarly, using reagents like 2-chloroethanol (B45725) can introduce a hydroxyl group. The synthesis of 1-(4-sulfobutyl)pyridinium salts demonstrates the introduction of acidic functional groups by reacting pyridine with 1,4-butane sultone. vjol.info.vn

The incorporation of ester functionalities is particularly noteworthy for designing biodegradable ionic liquids. researchgate.netrsc.org These ester-containing pyridinium salts have shown high levels of biodegradation compared to those with simple linear alkyl chains.

The following table summarizes examples of precursors used to create functionalized pyridinium cations.

| Precursor 1 (Pyridine derivative) | Precursor 2 (Alkylating Agent) | Resulting Cation Functionality |

| Pyridine | Methyl bromoacetate | Ester Side Chain |

| Pyridine | 2-Chloroethanol | Hydroxyl Side Chain |

| Pyridine | 1,4-Butane sultone | Sulfobutyl Side Chain |

| Nicotinamide (B372718) | 1,3-Diiodopropane | Carbamoylpyridinium with Alkyl Linker |

| Pyridine-4-aldoxime | 1,3-Diiodopropane | Aldoximepyridinium with Alkyl Linker |

Green Chemistry Approaches in this compound Synthesis

In recent years, green chemistry principles have been increasingly applied to the synthesis of pyridinium salts to reduce environmental impact, minimize waste, and improve efficiency. researchgate.net Key green technologies in this area are microwave and ultrasound-assisted synthesis. nih.govresearchgate.netscirp.org

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to dramatic reductions in reaction time and often higher product yields compared to conventional heating methods. researchgate.netscirp.orgbiotechjournal.in For instance, the synthesis of various pyridinium-based ionic liquids that might take hours under conventional conditions can be completed in minutes using microwave assistance. scirp.org This method is not only faster but also considered more energy-efficient. researchgate.netbiotechjournal.in

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound irradiation provides the activation energy for chemical reactions through acoustic cavitation. This method has proven effective for synthesizing pyridinium salts, including functionalized derivatives. mocedes.orgnih.govnih.govmdpi.com Like microwave synthesis, sonochemistry leads to significantly shorter reaction times and improved yields. mdpi.com It is often carried out at room temperature, further reducing energy consumption compared to methods requiring heating. mocedes.org

The table below compares conventional and green synthetic methods for preparing pyridinium salts, highlighting the advantages of the latter. mocedes.orgscirp.orgmdpi.com

| Synthetic Method | Typical Reaction Time | Typical Temperature | Key Advantages |

| Conventional Heating | Hours to Days | 80°C to Reflux | Established Procedures |

| Microwave Irradiation | Minutes | 70°C - 90°C | Rapid, High Yields, Energy Efficient |

| Ultrasound Irradiation | Minutes to Hours | Room Temperature - 70°C | Reduced Time, High Yields, Mild Conditions |

Influence of Reaction Conditions on Synthetic Outcomes and Purity Profiles

The outcome of pyridinium salt synthesis, including yield and purity, is highly dependent on the specific reaction conditions employed. Key parameters include the choice of solvent, temperature, and reaction duration.

Solvent Effects: The solvent plays a crucial role in the quaternization reaction of pyridine. Solvents like acetone (B3395972) or acetonitrile (B52724) are commonly used. srce.hrmdpi.com However, research into greener alternatives has explored the use of deep eutectic solvents (DES), such as a choline (B1196258) chloride:urea mixture. srce.hr While DES are more environmentally friendly, syntheses performed in them have sometimes resulted in significantly lower yields compared to traditional organic solvents. srce.hr The choice of solvent can also affect the ease of product isolation; for example, the precipitation of the product in a non-polar solvent like diethyl ether simplifies purification.

Temperature and Time: There is a direct relationship between temperature, reaction time, and yield. Conventional methods often require elevated temperatures (e.g., 80°C) and long reaction times (several hours to days) to achieve good conversion. srce.hrmdpi.com In contrast, green methods like microwave and ultrasound irradiation can achieve higher yields in a fraction of the time. researchgate.netscirp.orgmdpi.com However, for certain complex syntheses, increased temperatures can also promote the formation of side products, necessitating careful optimization. nih.gov For example, in some isothiourea-catalyzed syntheses of pyridines, higher temperatures were necessary for a key migration step, but lower temperatures were preferred to avoid side reactions. nih.gov

Purity Profiles: The purity of the final this compound product is influenced by the synthetic route and reaction workup. In anion exchange reactions, the completeness of the precipitation of the byproduct salt (e.g., sodium bromide) is critical. If it is not completely removed by filtration, it will contaminate the final product. Similarly, incomplete reaction or the presence of unreacted starting materials (pyridine, formic acid) will require more extensive purification steps. The use of optimized conditions, particularly with microwave and ultrasound methods, can lead to cleaner reaction profiles and products with a higher degree of purity. scirp.org

Advanced Purification and Crystallization Techniques for this compound Compounds

Obtaining high-purity this compound and its analogues is essential for their reliable use. Several techniques are employed for purification and crystallization.

Purification:

Filtration: This is the most common and straightforward step, used to separate the solid pyridinium salt product from the reaction solvent or to remove insoluble byproducts, such as sodium halides formed during anion exchange reactions.

Washing: After filtration, the collected solid is typically washed with a suitable solvent to remove residual starting materials and soluble impurities. A cold solvent (e.g., cold diethyl ether) is often used to minimize loss of the desired product. Washing with a solvent in which the product is insoluble but impurities are soluble, such as ethyl acetate, is also a common practice. mocedes.org

Concentration under Reduced Pressure: When the desired pyridinium salt is soluble in the reaction solvent, the solvent is removed by evaporation, often under reduced pressure (roto-evaporation), to yield the crude product.

Drying: To remove final traces of solvent, the purified compound is often dried under a high vacuum. This is particularly important for hygroscopic salts that readily absorb atmospheric moisture.

Chromatography: For complex mixtures or to achieve very high purity, silica (B1680970) gel column chromatography can be employed. The separation is based on the differential adsorption of the components of the mixture to the silica stationary phase, using an appropriate eluent system (e.g., a gradient of isopropanol (B130326) in chloroform). nih.gov

Crystallization: High-quality crystals are often required for structural elucidation by X-ray diffraction. A common technique is slow evaporation . This involves dissolving the purified compound in a suitable solvent (e.g., acetone, methanol) and allowing the solvent to evaporate slowly over several days. nih.goviucr.org As the solution becomes more concentrated, the compound gradually crystallizes out, often forming well-defined, X-ray quality crystals.

Advanced Structural Characterization and Supramolecular Chemistry of Pyridin 1 Ium Formate Systems

Single-Crystal X-ray Diffraction Analysis of Pyridin-1-ium Formate (B1220265) Salts and Co-crystals

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement within a crystalline solid. For the pyridin-1-ium formate system, SCXRD studies have revealed a fascinating complexity, where the stoichiometry of the components—pyridine (B92270) and formic acid—plays a critical role in determining whether a salt or a co-crystal is formed. This distinction hinges on the location of the acidic proton: transferred to the pyridine nitrogen to form a pyridin-1-ium cation (a salt), or remaining on the formic acid to engage in a hydrogen bond with the pyridine (a co-crystal).

Research has shown that the interaction between pyridine and formic acid can yield different crystalline forms depending on the molar ratio of the components. A notable study expanded the known crystalline landscape of this system by employing cryocrystallization and high-pressure techniques, leading to the identification of novel co-crystals. researchgate.nethmdb.cabmrb.io

For instance, a 1:1 mixture of pyridine and formic acid has been shown to form a co-crystal where the proton has not transferred from the formic acid to the pyridine. lmaleidykla.lt However, in a 1:4 co-crystal of pyridine and formic acid, the presence of the formate anion indicates that proton transfer has occurred, resulting in a this compound salt. lmaleidykla.lt A previously unknown 1:2 co-crystal of pyridine-formic acid was also identified through high-pressure crystallization. researchgate.nethmdb.cabmrb.io

The crystallographic data for these systems provide precise information on bond lengths, bond angles, and unit cell parameters, which are fundamental to understanding the supramolecular structure.

Table 1: Representative Crystallographic Data for a Pyridine-Formic Acid System

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 110.2 |

| Volume (ų) | 1025.1 |

| Z | 4 |

Note: This is a representative table based on typical values for organic co-crystals and does not correspond to a specific published structure of this compound due to the variability in reported structures.

Spectroscopic Investigations for Structural Elucidation of this compound:

Spectroscopic techniques are indispensable for corroborating crystallographic data and for studying the structure and bonding in solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the chemical environment of nuclei. In the case of this compound, both ¹H and ¹³C NMR would provide definitive evidence of proton transfer.

Upon protonation of pyridine to form the pyridin-1-ium cation, a significant downfield shift of the signals corresponding to the ring protons and carbons is expected due to the increased positive charge and the resulting deshielding. pearson.com The proton attached to the nitrogen (N-H) would typically appear as a broad singlet at a very downfield chemical shift, often in the range of 12-15 ppm, and its presence is a clear indicator of salt formation.

The formate anion would exhibit a characteristic singlet in the ¹H NMR spectrum for its proton and a single resonance in the ¹³C NMR spectrum for its carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Pyridine (in CDCl₃) | Pyridin-1-ium Cation (Predicted) | Formate Anion (Predicted) |

|---|---|---|---|

| ¹H NMR | |||

| H-2, H-6 | ~8.6 | >8.8 | - |

| H-3, H-5 | ~7.3 | >7.5 | - |

| H-4 | ~7.7 | >8.0 | - |

| N-H | - | 12-15 | - |

| Formyl H | - | - | ~8.5 |

| ¹³C NMR | |||

| C-2, C-6 | ~150 | >150 | - |

| C-3, C-5 | ~124 | >124 | - |

| C-4 | ~136 | >136 | - |

| Formyl C | - | - | ~170 |

Note: Predicted shifts are based on general trends for pyridinium (B92312) salts and may vary depending on the solvent and concentration. pearson.compw.edu.pl

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups and probing hydrogen bonding. The formation of this compound would be characterized by distinct vibrational modes.

A key feature in the FT-IR spectrum would be the appearance of a broad and strong absorption band in the region of 2500-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration in the pyridin-1-ium cation involved in strong hydrogen bonding. researchgate.net The in-plane and out-of-plane N-H bending vibrations would also be present.

Furthermore, the characteristic C=O stretching vibration of the carboxylic acid group in formic acid (around 1700 cm⁻¹) would be replaced by the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) in the formate anion, typically appearing around 1600 cm⁻¹ and 1350 cm⁻¹, respectively. The vibrations of the pyridine ring would also experience shifts upon protonation. acs.orgnist.govresearchgate.net

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N⁺-H) | 2500-3000 (broad) | N-H stretching in pyridinium |

| ν_as(COO⁻) | ~1600 | Asymmetric C-O stretching in formate |

| Ring Vibrations | ~1480-1630 | C=C and C=N stretching in pyridinium ring |

| ν_s(COO⁻) | ~1350 | Symmetric C-O stretching in formate |

| δ(N⁺-H) | Variable | In-plane N-H bending |

| γ(N⁺-H) | Variable | Out-of-plane N-H bending |

Note: These are approximate ranges and can be influenced by the crystalline environment and the strength of hydrogen bonding. researchgate.netacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridin-1-ium cation is isoelectronic with benzene (B151609) and exhibits characteristic π→π* transitions. The UV spectrum of pyridine shows absorption maxima around 250-262 nm. researchgate.netcdnsciencepub.com Upon protonation to form the pyridin-1-ium cation, these absorption bands may undergo a slight shift in wavelength and a change in intensity. The formate anion does not have significant absorption in the standard UV-Vis range (200-800 nm). Therefore, the UV-Vis spectrum of this compound would be dominated by the absorptions of the pyridin-1-ium cation. In some cases, charge-transfer bands can be observed in pyridinium salts, which appear as additional, often broad, absorptions at longer wavelengths. bohrium.com

Table 4: Expected UV-Vis Absorption Maxima (λ_max) for this compound

| Chromophore | Transition | Expected λ_max (nm) |

|---|---|---|

| Pyridin-1-ium Cation | π→π* | ~250-270 |

Note: The exact λ_max can be influenced by the solvent. researchgate.netcdnsciencepub.com

Elucidation of Non-Covalent Interactions in this compound Assemblies:

The supramolecular architecture of this compound is dictated by a network of non-covalent interactions, with hydrogen bonding being the most prominent.

Hydrogen Bonding Networks (e.g., N—H⋯O, O—H⋯O, C—H⋯O, C—H⋯Cl)

In the crystalline state of this compound, the primary and most significant hydrogen bond is the N⁺—H⋯O interaction between the pyridin-1-ium cation and the formate anion. This is a strong, charge-assisted hydrogen bond that plays a crucial role in the formation and stability of the salt. cdnsciencepub.com

In co-crystals containing a higher ratio of formic acid, O—H⋯O hydrogen bonds between formic acid molecules or between formic acid and the formate anion can also be present, leading to extended hydrogen-bonded chains or sheets. lmaleidykla.lt

The geometry of these hydrogen bonds (donor-acceptor distances and angles) can be precisely determined from single-crystal X-ray diffraction data, providing a detailed understanding of the supramolecular assembly. For example, the N⋯O distance in N⁺—H⋯O hydrogen bonds in pyridinium carboxylates is typically in the range of 2.6 to 2.8 Å, indicative of a strong interaction.

Table 5: Common Hydrogen Bonds in this compound Systems

| Donor (D) | Acceptor (A) | Type of Interaction |

|---|---|---|

| N⁺-H (Pyridinium) | O (Formate) | N⁺—H⋯O |

| O-H (Formic Acid) | O (Formate/Formic Acid) | O—H⋯O |

π-π Stacking Interactions

The geometry of these interactions is typically not a perfectly eclipsed "sandwich" orientation, which would be electrostatically repulsive. Instead, more favorable arrangements such as parallel-displaced (staggered) or T-shaped orientations are commonly observed. In a crystal lattice, pyridinium salts have been shown to feature intermolecular π+-π+ interactions characterized by a strictly parallel, off-center orientation of neighboring pyridinium rings. The distances between the ring centroids in such arrangements can span a range from approximately 3.686 Å to 4.211 Å.

The strength of these π+-π+ stacking interactions can be influenced by substituents on the pyridinium ring. Electron-donating substituents tend to increase the interaction energy, while electron-withdrawing groups decrease it. While direct crystallographic data for this compound is not detailed in the surveyed literature, the fundamental principles derived from related pyridinium salts and theoretical models indicate that π-π stacking would be a crucial element in its solid-state architecture, working in concert with other non-covalent forces.

| Interaction Type | Typical Geometry | Observed Inter-ring Distance Range (Å) | Influencing Factors |

|---|---|---|---|

| π+-π+ Stacking | Parallel-displaced (off-center) | 3.686 - 4.211 | Substituent electronic effects (electron-donating groups increase strength) |

| π+-π+ Stacking | T-shaped | N/A | Electrostatic potential of the rings |

Charge-Assisted Hydrogen Bonds

Charge-assisted hydrogen bonds (CAHBs) are a dominant and structure-directing force in this compound. These interactions are significantly stronger than conventional hydrogen bonds because they are enhanced by the electrostatic attraction between the formally charged donor and acceptor species. In this system, the key interactions occur between the pyridinium cation (N⁺-H, the donor) and the formate anion (O⁻, the acceptor), as well as potentially between formate anions themselves.

These bonds are classified as exceptionally strong, short, and more covalent in character than ordinary hydrogen bonds. The formate ion, in particular, is noted to be more effective at forming strong CAHBs than other simple carboxylates like acetate.

In a closely related and structurally characterized salt co-crystal, pyridin-1-ium carboxyformate, the crystal structure reveals the presence of "rather short, charge-assisted O—H⋯O hydrogen bonds". The pyridinium N⁺-H group in this system forms bifurcated hydrogen bonds of varying strengths to the oxygen atoms of the carboxylate groups. The N⋯O distances in such interactions have been measured at approximately 2.79 Å and 2.95 Å. These experimental findings in a similar chemical environment provide a strong model for the types of robust, charge-assisted hydrogen bonds that would stabilize the crystal lattice of this compound, linking the cations and anions into a cohesive supramolecular network.

| Donor | Acceptor | Interaction Type | Observed N⋯O Distances (Å) in a Related System |

|---|---|---|---|

| Pyridinium N⁺-H | Formate/Carboxylate O⁻ | N⁺-H⋯O⁻ | 2.7935 (16) |

| Pyridinium N⁺-H | Formate/Carboxylate O⁻ | N⁺-H⋯O⁻ (bifurcated) | 2.9546 (17) |

Crystal Engineering Principles Applied to this compound Solid Forms

Crystal engineering provides a framework for the rational design of solid forms by utilizing and controlling intermolecular interactions. For ionic systems like this compound, the primary strategy involves the selection of molecular components (ions) whose geometry and functional groups promote the formation of robust and predictable supramolecular synthons—structural units formed by intermolecular interactions.

The design of multi-component crystals, such as salts or co-crystals, is a core tenet of crystal engineering. In the case of this compound, the components are the pyridinium cation and the formate anion. The formation of its solid form is guided by the predictable and powerful charge-assisted N⁺-H⋯O⁻ hydrogen bonds. These interactions serve as the primary supramolecular synthon, reliably assembling the cations and anions.

Furthermore, crystal engineering principles can be used to create more complex systems. For example, in the salt co-crystal of pyridin-1-ium carboxyformate with 2-chloroacetic acid, the components are deliberately chosen to assemble into a one-dimensional chain structure. This demonstrates how an understanding of non-covalent interactions, including CAHBs, allows for the construction of specific supramolecular architectures. The selection of synthons is therefore a critical synthetic step to control the assembly and ultimately the functional properties of the resulting crystalline material.

Computational and Theoretical Investigations of Pyridin 1 Ium Formate

Density Functional Theory (DFT) Studies on Pyridin-1-ium Formate (B1220265) Structure, Conformational Analysis, and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to investigate the geometric and electronic properties of molecular systems like Pyridin-1-ium formate.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound ion pair. By optimizing the geometry, researchers can obtain precise information about bond lengths, bond angles, and dihedral angles. For this compound, a key feature elucidated by DFT is the strong hydrogen bond between the pyridinium (B92312) N-H group (the donor) and an oxygen atom of the formate anion (the acceptor).

Conformational analysis using DFT explores the potential energy surface of the ion pair to identify different stable conformers and the energy barriers between them. This is particularly relevant for understanding the rotational and vibrational freedom within the molecule. Electronic properties such as the distribution of electron density, dipole moment, and polarizability are also calculated. The projected density of states (PDOS) analysis can be used to understand the chemical bonding between the pyridinium cation and the formate anion. mdpi.com DFT studies on similar pyridine-terminated systems have been used to investigate structural flexibility and identify the most stable conformations. researchgate.netcore.ac.uk

Table 1: Predicted Geometric and Electronic Properties of this compound from DFT Calculations

This table presents hypothetical but realistic values based on typical DFT results for similar ionic liquid components.

| Property | Predicted Value | Description |

| Geometric Parameters | ||

| N-H Bond Length | ~1.04 Å | The length of the covalent bond of the acidic proton on the pyridinium ring. |

| H···O Hydrogen Bond Length | ~1.75 Å | The distance between the pyridinium hydrogen and the formate oxygen, indicating a strong hydrogen bond. |

| N-H···O Bond Angle | ~175° | The near-linear angle characteristic of a strong, directional hydrogen bond. |

| C=O Bond Length (Formate) | ~1.25 Å | The length of the carbonyl bonds within the formate anion. |

| Electronic Properties | ||

| Dipole Moment | 8-12 Debye | A measure of the overall polarity of the ion pair, reflecting significant charge separation. |

| HOMO-LUMO Energy Gap | 4.5 - 5.5 eV | An indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com |

| NBO Charge on N-H Hydrogen | +0.5 to +0.6 e | Natural Bond Orbital analysis showing a significant positive partial charge, confirming its acidic nature. |

| NBO Charge on Formate Oxygen | -0.8 to -0.9 e | NBO analysis indicating a high negative partial charge, confirming its basic and hydrogen bond accepting nature. |

Hartree-Fock (HF) Calculations for Electronic Structure and Molecular Orbital Analysis

Hartree-Fock (HF) theory is a fundamental ab initio method that provides a starting point for more advanced electronic structure calculations. gatech.edu It approximates the many-electron wavefunction of a system as a single Slater determinant, which describes each electron moving in the average field of all other electrons. gatech.eduyoutube.com While HF systematically neglects electron correlation, making it less accurate than DFT for many properties, it is invaluable for providing a qualitative understanding of molecular orbitals (MOs). nih.gov

For this compound, HF calculations can be used to visualize the shapes and energies of its molecular orbitals. This analysis reveals how the atomic orbitals of carbon, nitrogen, oxygen, and hydrogen combine to form the bonding, non-bonding, and anti-bonding MOs of the entire ion pair. The resulting orbital energies and compositions provide a clear picture of the electronic structure. While modern research often favors DFT for its inclusion of electron correlation, the conceptual simplicity of HF makes it a powerful educational and analytical tool. nih.gov

Molecular Dynamics (MD) Simulations of this compound Systems and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations provide detailed information about the dynamic behavior of systems, such as liquids, solutions, and crystals. chimia.ch For this compound, which can be considered a protic ionic liquid, MD simulations are crucial for understanding its bulk properties and intermolecular interactions.

In a typical MD simulation, a system containing many this compound ion pairs (and possibly solvent molecules) is constructed in a simulation box. The forces between particles are calculated using a force field, and Newton's equations of motion are integrated to predict the trajectory of each atom. This allows for the study of dynamic processes and the calculation of macroscopic properties.

Key insights from MD simulations of this compound systems include:

Structural Organization: Analysis of radial distribution functions (RDFs) reveals the average distances and coordination numbers between different atoms, such as the arrangement of formate anions around pyridinium cations.

Hydrogen Bonding Dynamics: MD simulations can track the formation, breaking, and lifetime of hydrogen bonds between the cation and anion, providing a dynamic picture of this crucial interaction. au.dk

Transport Properties: Properties like diffusion coefficients, viscosity, and ionic conductivity can be calculated from the simulation trajectories, which are essential for applications where this compound is used as a solvent or electrolyte.

Solvation Effects: When a solvent like water is included, MD can model how the ions are solvated and how the solvent affects the cation-anion interaction. mdpi.com

Analysis of Molecular Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. ias.ac.in It is a 3D plot of the electrostatic potential mapped onto the electron density surface of a molecule. The MESP provides a visual representation of the charge distribution, highlighting regions that are electron-rich (electrostatically negative) and electron-poor (electrostatically positive). mdpi.commdpi.com

For this compound, the MESP surface clearly illustrates the charge separation inherent in the ion pair:

Negative Potential (Red/Yellow): The most negative regions are concentrated around the oxygen atoms of the formate anion. These areas are susceptible to attack by electrophiles and are the primary sites for hydrogen bond acceptance. mdpi.com

Positive Potential (Blue/Green): The most positive regions are located around the acidic proton on the pyridinium nitrogen (N-H) and, to a lesser extent, the other hydrogen atoms of the pyridine (B92270) ring. These sites are attractive to nucleophiles and are the hydrogen bond donor sites. nih.gov

MESP analysis is instrumental in rationalizing the intermolecular interactions, particularly the strong N-H···O hydrogen bond that defines the ion pair. It also helps predict how this compound will interact with other molecules, such as substrates in a reaction or solvent molecules. rsc.org

Frontier Molecular Orbital (HOMO/LUMO) Theory Applications for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain and predict chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgtaylorandfrancis.com The energies and spatial distributions of these orbitals are critical in determining how a molecule will behave in a chemical reaction.

In the case of the this compound ion pair:

HOMO: The HOMO is typically localized on the electron-rich formate anion. Its energy (EHOMO) is related to the ionization potential and indicates the ability of the molecule to donate electrons. A higher EHOMO suggests a better electron donor.

LUMO: The LUMO is generally localized on the electron-deficient pyridinium cation. Its energy (ELUMO) is related to the electron affinity and reflects the ability of the molecule to accept electrons. A lower ELUMO indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability and reactivity. nih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive. taylorandfrancis.com

FMO theory can be used to predict the feasibility of reactions involving this compound. For instance, in a reaction where it acts as a nucleophile, the interaction will be dominated by its HOMO. Conversely, if it acts as an electrophile, its LUMO will be key. slideshare.net

Table 2: Representative Frontier Orbital Data for this compound

This table presents hypothetical but realistic values based on typical quantum chemical calculations for similar ion pairs.

| Parameter | Representative Energy Value (eV) | Significance in Reactivity |

| EHOMO | -6.5 | Represents the energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| ELUMO | -1.5 | Represents the energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.0 | A larger gap indicates higher kinetic stability and lower chemical reactivity. |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal. scirp.orgresearchgate.net By partitioning the crystal electron density into molecular fragments, it provides a unique surface for each molecule. The surface is colored according to different properties, allowing for a detailed examination of close contacts between neighboring molecules. doi.org

For a crystalline solid of this compound, Hirshfeld analysis would provide quantitative insights into the crystal packing forces. The primary tool of this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts in the crystal.

Key interactions that would be quantified include:

O···H/H···O Contacts: These represent the dominant N-H···O hydrogen bonds between the pyridinium cation and the formate anion. They would appear as distinct, sharp "spikes" on the fingerprint plot and account for a significant percentage of the total Hirshfeld surface. researchgate.net

H···H Contacts: These correspond to interactions between hydrogen atoms on adjacent molecules and typically cover a large area of the Hirshfeld surface, representing van der Waals forces. nih.gov

By breaking down the interactions into percentage contributions, Hirshfeld analysis offers a clear, quantitative picture of how the ions are held together in the solid state. doi.org

Predictive Modeling of Reaction Pathways and Mechanistic Insights via Computational Approaches

Computational chemistry is an indispensable tool for elucidating reaction mechanisms and predicting reaction pathways. By modeling the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

For reactions involving this compound, computational approaches can provide key mechanistic insights. For example, if this compound is used as a catalyst for a chemical transformation, DFT calculations can be employed to:

Model Reactant Complexes: Determine the structure and stability of the initial complex formed between the catalyst and the substrate(s).

Locate Transition States: Identify the highest energy point along the reaction coordinate, which corresponds to the transition state. The structure of the transition state provides a snapshot of the bond-making and bond-breaking processes.

Calculate Activation Energies: The energy difference between the reactant complex and the transition state gives the activation energy barrier, which determines the reaction rate.

Characterize Intermediates and Products: Map out the entire reaction pathway, including any stable intermediates and the final products.

These predictive models can help explain experimental observations, rationalize the role of the catalyst, and guide the design of more efficient chemical processes. nih.gov Machine learning approaches are also emerging as a way to discover new reaction patterns and predict reaction outcomes from large datasets of chemical transformations. researchgate.net

Computational Approaches for Structure-Activity Relationship (SAR) Studies and Compound Optimization

Computational modeling has become an indispensable tool in the study of ionic liquids, including this compound. These theoretical investigations provide deep insights into the relationship between the molecular structure of the compound and its resulting chemical or biological activity, a field known as Structure-Activity Relationship (SAR) studies. By understanding these relationships, scientists can rationally design and optimize compounds with enhanced properties for specific applications.

For pyridinium-based compounds, computational methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are frequently employed. bohrium.comresearchgate.net DFT calculations allow for the detailed analysis of the electronic structure, geometry, and interaction energies between the pyridin-1-ium cation and the formate anion. syxbsyjg.comresearchgate.net This information is crucial for understanding the fundamental properties of the ionic liquid, such as its thermal stability, viscosity, and solvation capabilities. bohrium.com

In the context of compound optimization, computational approaches guide the synthesis of new derivatives. By simulating the effects of adding different functional groups to the pyridinium ring, researchers can identify promising candidates with desired activities before engaging in extensive laboratory synthesis. nih.govacs.org For example, 3D-QSAR models can generate contour maps that visualize regions where steric bulk or electrostatic charge modifications would likely enhance a compound's activity. researchgate.net This predictive power accelerates the development of optimized pyridinium-based compounds for various applications, from catalysis to antimicrobial agents. researchgate.netacs.org

The table below illustrates how key molecular descriptors, calculable through computational methods, are correlated with the activity of pyridinium-based compounds.

| Molecular Descriptor | Computational Method | Influence on Activity |

| Interaction Energy | DFT | Determines the stability of the ion pair, affecting physical properties like melting point and viscosity. researchgate.net |

| Steric Factors (e.g., Molecular Volume) | 3D-QSAR | Influences how the compound interacts with other molecules or biological targets; crucial for designing selective agents. researchgate.net |

| Hydrophobicity (LogP) | QSAR | Affects the compound's solubility and ability to cross biological membranes, which is critical for pharmacological applications. nih.gov |

| Electrostatic Potential Surface | DFT | Reveals the charge distribution on the molecule, indicating sites for potential intermolecular interactions. nih.govresearchgate.net |

By modifying the pyridin-1-ium cation, for example, by adding substituent groups at different positions on the ring, computational models can predict the resulting change in a specific activity. The following table provides a hypothetical example of such an optimization study.

| Substituent Group at Position 4 | Predicted Interaction Energy (kJ/mol) | Predicted Relative Activity Index |

| -H (unsubstituted) | -350 | 1.0 |

| -CH3 (Methyl) | -355 | 1.2 |

| -Cl (Chloro) | -365 | 1.5 |

| -NO2 (Nitro) | -380 | 2.1 |

These predictive models, grounded in theoretical chemistry, are vital for the efficient optimization of this compound and related compounds, enabling the targeted design of molecules with superior performance characteristics.

Pyridin 1 Ium Formate As a Component in Ionic Liquids and Reaction Media

Characterization and Application of Pyridin-1-ium Formate (B1220265) as a Protic Ionic Liquid (PIL)

Pyridin-1-ium formate, with the chemical formula C₆H₇NO₂, is formed by the proton transfer from formic acid to the nitrogen atom of pyridine (B92270). nih.gov This creates a pyridinium (B92312) cation and a formate anion. As a PIL, its properties are defined by the characteristics of both the cation and the anion, and the extensive hydrogen bonding network that forms between them.

The synthesis of pyridinium-based PILs is typically a straightforward acid-base neutralization reaction. pharmaguideline.com For this compound, this involves reacting pyridine, a Lewis base, with formic acid. chemsrc.com The proton from the carboxylic acid group of formic acid is transferred to the lone pair of electrons on the nitrogen atom of the pyridine ring, forming the pyridinium cation. pharmaguideline.com

The physicochemical properties of pyridinium-based ionic liquids, such as density, viscosity, conductivity, and thermal stability, are tunable based on the structure of the cation and the choice of the anion. acs.org While specific data for this compound is not extensively documented in comparative tables, general principles for pyridinium PILs apply. The properties are heavily influenced by factors like hydrogen bonding, ion size, and shape. For instance, the hygroscopic nature of many PILs means that water absorption can significantly influence their physical and electrochemical properties; increased water content tends to decrease density while increasing ionic conductivity. nih.gov

Table 1: General Physicochemical Properties of this compound This table is interactive. Click on the headers to sort the data.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇NO₂ | nih.gov |

| Molecular Weight | 125.13 g/mol | nih.gov |

| Exact Mass | 125.047678466 Da | nih.gov |

| Component Compounds | Pyridine, Formic Acid | nih.govchemsrc.com |

| Compound Type | Protic Ionic Liquid (PIL) | ionike.com |

A significant application of this compound is in biomass processing. Research has demonstrated its effectiveness as a solvent for the delignification of biomass. For example, its use as an ionic liquid for treating hardwood resulted in a 75% lignin (B12514952) yield recovery, showcasing its potential in biorefinery applications. researchgate.net The ability of the ionic liquid to dissolve complex biopolymers like lignin under mild conditions is a key advantage. researchgate.net

Role of this compound in Green and Eco-sustainable Reaction Environments

The growing emphasis on green chemistry—designing chemical products and processes that reduce or eliminate the use of hazardous substances—underpins the interest in ionic liquids like this compound. ionike.com Their negligible vapor pressure makes them non-volatile, which drastically reduces air pollution compared to conventional organic solvents and minimizes worker exposure to harmful fumes. ionike.com

This compound contributes to eco-sustainable reaction environments in several ways:

Replacement of Hazardous Solvents: It can replace toxic and volatile solvents like dichloromethane (B109758) or benzene (B151609), aligning with the principles of green chemistry. biosynce.com

Use of Renewable Building Blocks: Both pyridine and formic acid can be derived from or are related to biomass, making the ionic liquid potentially derivable from renewable feedstocks. Formate itself is considered a key intermediate in CO₂ utilization strategies.

Atom Economy: When used as a catalyst, it can enhance reaction efficiency, leading to higher yields and less waste. researchgate.net

Reduced Toxicity Profile: The formate anion is generally considered to have a favorable toxicological profile. Studies on related compounds like sodium formate have highlighted its low cost and lower toxicity, positioning it as an eco-friendly catalyst.

The application in lignin extraction from wheat straw and hardwood is a prime example of its role in a sustainable process, as it facilitates the conversion of lignocellulosic biomass into valuable products. researchgate.net

Evaluation of this compound as a Green Solvent for Chemical Transformations

The effectiveness of this compound as a green solvent is evaluated based on its performance in facilitating chemical reactions, its stability, and its environmental impact. Its ionic nature creates a unique reaction environment that can enhance reaction rates and influence product selectivity.

While specific reaction data for this compound is specialized, the broader class of pyridinium-based PILs has been successfully employed in a range of acid-catalyzed organic syntheses. These reactions serve as a model for the potential applications of the formate variant. The Brønsted acidity of the pyridinium cation allows it to act as an effective and reusable catalyst. ionike.comnih.gov

Table 2: Representative Chemical Transformations Catalyzed by Pyridinium-Based Ionic Liquids This table is interactive. Users can filter by reaction type.

| Reaction Type | Catalyst System | Key Advantage | Source |

|---|---|---|---|

| Pechmann Condensation | [MBSPy][HSO₄] | Solvent-free conditions, catalyst reusability | nih.gov |

| Benzopyran Synthesis | 1-(4-sulfobutyl)pyridinium chlorozincate | Eco-friendly, moderate to good yields | researchgate.net |

| tert-butylation of Phenol | [2-MPyH]OTf | High catalytic activity, tunable acidity | ionike.com |

| Delignification | Pyridinium Formate | High lignin yield (75%), mild conditions | researchgate.net |

The success of these related PILs in promoting reactions under environmentally friendly conditions—such as solvent-free systems or using water/ethanol mixtures—highlights the potential of this compound as a versatile and effective green solvent for chemical transformations. researchgate.netnih.gov

Impact of this compound on Reaction Kinetics, Thermodynamics, and Product Selectivity

The dual functionality of this compound as both a solvent and a catalyst can profoundly impact chemical reactions. As a protic ionic liquid, it possesses an acidic proton on the pyridinium cation, enabling it to act as a Brønsted acid catalyst. ionike.com

Thermodynamics and Selectivity: The highly structured and polar environment of an ionic liquid can stabilize transition states and intermediates differently than conventional molecular solvents. This can alter the thermodynamic landscape of a reaction, potentially favoring one product pathway over another and thus enhancing product selectivity. In the acid-catalyzed tert-butylation of phenol, for example, the strength of the acid catalyst (in this case, different pyridinium PILs) was shown to determine the distribution of products, with medium acids favoring 4-tert-butylphenol (B1678320) and strong acids favoring 2,4-di-tert-butylphenol. ionike.com The formate anion can also play a crucial role, potentially participating in reaction mechanisms or stabilizing intermediates through hydrogen bonding. nih.gov Furthermore, in biocatalysis, the choice of anion in pyridinium ILs has been shown to affect enzyme stability and activity. nih.gov

Strategies for Recyclability and Reusability of this compound-Based Reaction Media

A cornerstone of green chemistry is the ability to recycle and reuse solvents and catalysts to minimize waste and improve process economics. This compound's low volatility is a significant advantage, as it is not lost to evaporation and can be recovered post-reaction. ionike.com

Several strategies can be employed for the recovery and reuse of pyridinium-based ionic liquids:

Direct Reuse: In some reactions, particularly under solvent-free conditions, the product can be isolated by simple extraction with a non-polar solvent, leaving the ionic liquid phase behind to be reused in subsequent batches. Brønsted acidic pyridinium ILs used in coumarin (B35378) synthesis have been successfully recycled and reused up to five times without significant loss of activity. nih.gov

Distillation: If the reaction products or unreacted starting materials are volatile, they can be removed from the non-volatile ionic liquid via distillation. This method is commonly used for the recovery of pyridine itself from reaction mixtures and is applicable to its salt derivatives. google.com

Biphasic Systems: Pyridine derivatives can be designed to form biphasic systems with other solvents (e.g., water or non-polar organics). This allows for simple phase separation after the reaction is complete, enabling easy recovery of both the product and the ionic liquid. biosynce.com

Sorption/Extraction: Techniques using solid sorbents, such as solvent-impregnated resins, have been developed for the selective recovery of pyridine derivatives from aqueous streams. tue.nl This approach could be adapted to recover the ionic liquid from a reaction mixture.

Table 3: Recyclability Strategies for Pyridinium-Based Reaction Media This table is interactive. Click on a strategy to see more details.

| Strategy | Description | Applicability | Source |

|---|---|---|---|

| Direct Reuse | The IL is reused directly after product extraction. | Heterogeneous or biphasic reactions where product is easily separated. | nih.gov |

| Distillation | Volatile products are distilled away from the non-volatile IL. | Reactions with volatile products and thermally stable ILs. | google.com |

| Phase Separation | The IL forms a separate phase from the product/solvent mixture. | Systems where the IL has limited miscibility with the product phase. | biosynce.com |

| Sorbent Extraction | Solid resins are used to selectively adsorb the IL from the mixture. | Aqueous reaction media where the IL needs to be selectively removed. | tue.nl |

These strategies make this compound and related ionic liquids not only environmentally benign in their application but also economically attractive due to their potential for long-term, multi-cycle use.

Catalytic Applications of Pyridin 1 Ium Formate and Its Derivatives

Catalysis in Biomass Conversion and Valorization Processes

Pyridinium-based ionic liquids have demonstrated significant potential in the pretreatment and fractionation of lignocellulosic and chitin-based biomass, paving the way for more efficient biorefinery processes.

Delignification of Lignocellulosic Biomass (e.g., Wheat Straw, Hardwood)

The complex and rigid structure of lignocellulosic biomass, composed of cellulose (B213188), hemicellulose, and lignin (B12514952), presents a major challenge to its conversion into biofuels and value-added chemicals. nih.gov Pyridinium-based acidic ionic liquids (AILs) have been identified as effective solvents for delignification, the process of removing lignin to improve the accessibility of cellulose and hemicellulose. nih.govosti.govfrontiersin.orgnottingham.edu.cn

These AILs can disrupt the intricate network of bonds between lignin, cellulose, and hemicellulose, primarily by dissolving lignin. osti.gov Research has shown that pyridinium-based protic ionic liquids can achieve high delignification efficiency under mild conditions. For instance, a study on wheat straw pretreatment reported a delignification rate of 79% and a lignin recovery of 77% using a pyridinium-based ionic liquid at 60°C for 2 hours. osti.gov The effectiveness of the delignification process is crucial as it directly impacts the viability and quality of the final products from biorefineries. nottingham.edu.cn

The development of one-pot processes using pyridinium-based ionic liquids combined with metal salts is also being explored to deconstruct and convert lignocellulose simultaneously. acs.org These ionic liquids are considered a more cost-effective and less toxic alternative to commonly studied imidazolium-based ionic liquids. acs.org

| Biomass Source | Catalyst/Solvent System | Key Findings | Reference |

|---|---|---|---|

| Wheat Straw | Pyridinium-based protic ionic liquids | Achieved 79% delignification and 77% lignin recovery at 60°C. | osti.gov |

| General Lignocellulose | Pyridinium-based ILs (PyILs)/MCl system | Proposed as a cheaper and less toxic alternative to imidazolium (B1220033) ILs for one-pot deconstruction and conversion. | acs.org |

Enhancement of Enzymatic Hydrolysis and Glucose Yield Optimization

Following delignification, the remaining cellulose-rich material must be broken down into simple sugars, like glucose, through enzymatic hydrolysis. The efficiency of this step is critical for biofuel production. Pretreatment with pyridinium-based ionic liquids has been shown to significantly enhance the enzymatic saccharification of cellulosic biomass. acs.org

By altering the crystalline structure of cellulose or partially degrading the crystalline portions, these ionic liquids make the cellulose more accessible to cellulase (B1617823) enzymes. acs.org In one study, pretreating microcrystalline cellulose (Avicel) with 1-hexylpyridinium (B1223320) chloride ([Hpy][Cl]) for less than 30 minutes accelerated the subsequent enzymatic reaction, achieving over 95% conversion to glucose within 24 hours. acs.org Similarly, pretreatment of bagasse, a sugarcane byproduct, resulted in a 1 to 3-fold higher conversion rate compared to untreated biomass. acs.org The optimization of enzyme complexes and pretreatment conditions is key to maximizing glucose and xylose yields. researchgate.netnih.gov

| Biomass Source | Pretreatment Agent | Enzymatic Hydrolysis Outcome | Reference |

|---|---|---|---|

| Avicel (microcrystalline cellulose) | 1-hexylpyridinium chloride ([Hpy][Cl]) | >95% conversion to glucose after 24 hours. | acs.org |

| Bagasse | 1-hexylpyridinium chloride ([Hpy][Cl]) | 1-3 fold higher conversion than untreated biomass. | acs.org |

Pretreatment Strategies for Agricultural and Forest Biorefinery

The goal of a biorefinery is the complete valorization of all biomass components. Pyridinium-based ionic liquids are integral to developing effective pretreatment strategies for diverse feedstocks from agriculture and forestry. These pretreatments are fundamental to ensuring the commercial viability of the final products. nottingham.edu.cn The process aims to fractionate biomass into its primary constituents—cellulose, hemicellulose, and lignin—which can then be converted into various products. osti.govfrontiersin.org

The use of pyridinium-based ionic liquids offers an efficient route for this fractionation. For example, treating biomass like coir and poplar in aqueous alcohol solutions with acidic ionic liquid catalysts can produce cellulose materials with very low lignin content (as low as 0.95%) and achieve delignification rates up to 98%. osti.gov Such high efficiency in separating the components is a profound step toward the development of integrated biorefineries that can effectively produce biofuels and fine chemicals. acs.org

Valorization of Chitin-Based Biomass

Chitin (B13524) is the second most abundant biopolymer after cellulose and a significant source of biologically fixed nitrogen. frontiersin.orgmdpi.com Its valorization offers a sustainable route to nitrogen-containing chemicals. mdpi.comnih.gov However, chitin's robust crystalline structure makes it difficult to process. mdpi.com

Pyridinium-based ionic liquids have shown promise in overcoming this challenge. An acidic ionic liquid, 1-(carboxymethyl)pyridinium chloride, has been synthesized and investigated for its ability to dissolve chitin, reaching concentrations of up to 5 wt.%. semanticscholar.org This dissolution is a critical first step for the subsequent conversion of chitin into valuable platform chemicals, such as 3-acetamido-5-acetylfuran (B13792600) (3A5AF), a nitrogen-containing furan (B31954) derivative. nih.gov Various pyridinium-based ionic liquids have demonstrated good catalytic performance in this conversion, highlighting their potential in expanding the scope of chitin-based biorefineries. mdpi.comnih.gov

Pyridin-1-ium Formate (B1220265) in CO2 Utilization and Conversion

The capture and utilization of carbon dioxide (CO2) is a critical strategy for mitigating climate change and creating value-added products. The conversion of CO2 into formate (the anion of formic acid) is a key pathway in this process.

Catalytic Hydrogenation of Carbon Dioxide to Formate

The hydrogenation of CO2 to formate is an important reaction for producing a stable hydrogen storage molecule and a valuable chemical feedstock. researchgate.netnih.gov While pyridin-1-ium formate itself is the product formed when pyridine (B92270) is used as a base in this reaction, the pyridinium (B92312) cation plays a role in catalytic systems for the electrochemical reduction of CO2.

In these systems, pyridine derivatives can act as co-catalysts. For instance, modifying copper or gold electrodes with a poly(4-vinylpyridine) layer has been shown to enhance the selectivity of CO2 reduction towards formic acid at low overpotentials. acs.org Mechanistic studies suggest that pyridinium can catalyze the reduction of CO2 through a series of steps involving proton and electron transfers. osti.govacs.org The pyridinium cation is reduced to a pyridinyl radical, which can then react with CO2. osti.gov Although the direct use of this compound as the primary catalyst for CO2 hydrogenation to formate is not established, the underlying chemistry of the pyridinium ring is central to catalytic cycles developed for CO2 reduction.

Mechanistic Investigations of CO2 Reduction Pathways (e.g., Inner vs. Outer Sphere)

The electrochemical reduction of carbon dioxide (CO₂) using pyridinium-based catalysts has been a subject of extensive mechanistic investigation to elucidate the reaction pathways and enhance the efficiency of converting CO₂ into valuable chemicals like formate and methanol. google.com The mechanism of pyridinium-catalyzed CO₂ reduction is complex, with debates surrounding the precise nature of the active catalytic species and the electron and proton transfer steps.

Subsequent computational and experimental studies have pointed towards alternative pathways. One prominent proposed mechanism involves the formation of dihydropyridine (B1217469) from the two-electron reduction of a surface-bound pyridine. rsc.org This dihydropyridine species can then act as a hydride transfer agent to reduce CO₂. rsc.org This pathway is considered more thermodynamically favorable than the one involving the pyridinyl radical. rsc.org The interaction of pyridinium with the electrode surface is a critical aspect of the catalytic cycle. It has been observed that pyridinium adsorbs on platinum electrodes, and its reduction potential is dependent on the electrode material. acs.orgnih.gov

The distinction between inner-sphere and outer-sphere electron transfer mechanisms is crucial in understanding the catalytic process.

Inner-Sphere Electron Transfer (IS-ET): This pathway involves the direct coordination of the CO₂ molecule or a reaction intermediate to the catalyst or electrode surface. In the context of pyridinium catalysis, this could involve the formation of a transient complex between CO₂, the pyridinium species, and the electrode surface. researchgate.net Cations present in the electrolyte, such as K⁺, have been shown to promote CO₂ activation through an inner-sphere mechanism by stabilizing the key adsorbed CO₂δ− intermediate. scbt.com

Outer-Sphere Electron Transfer (OS-ET): In this mechanism, the electron is transferred from the electrode to the CO₂ molecule without direct adsorption. The reaction occurs in the electrical double layer near the electrode surface. acs.org Studies have shown that in the absence of promoting cations, the reduction of CO₂ may proceed via an outer-sphere pathway, though with a higher energy barrier. scbt.comacs.org

The secondary coordination sphere, which refers to the environment around the active catalytic site, also plays a significant role. Functionalizing catalysts with cationic pyridinium groups in the secondary sphere can alter the electronic structure of the active metal sites, leading to enhanced stabilization of CO₂ reduction intermediates like *COO⁻ and inhibiting competing reactions such as the hydrogen evolution reaction. princeton.edu This modification has been shown to improve both the activity and selectivity of CO₂-to-CO conversion.

Photoinduced CO2 Radical Anion Generation Mediated by Formate Salts

A significant advancement in carbon dioxide activation is the generation of the highly reactive CO₂ radical anion (CO₂•⁻) under mild, photoinduced conditions, utilizing formate salts as precursors. researchgate.netnih.govrsc.org This method provides a valuable alternative to traditional electrochemical or high-energy methods for generating this key intermediate. wikipedia.org

The fundamental principle of this process involves a Hydrogen Atom Transfer (HAT) event. wikipedia.org Through a polarity-matched HAT between an electrophilic radical and a formate salt, the CO₂•⁻ is formed as a key component in a radical chain reaction. wikipedia.org This process can be initiated photochemically, offering a controlled and efficient way to produce the CO₂ radical anion. wikipedia.org

The reaction can be summarized in the following table:

| Reactants | Conditions | Key Intermediate | Significance |

| Formate Salts, CO₂ | Photocatalytic, Mild Conditions | CO₂ Radical Anion (CO₂•⁻) | Access to a highly reactive species for C-C bond formation. researchgate.netorganic-chemistry.org |

This photoinduced equilibration between formate salts and CO₂ allows for the generation of the CO₂•⁻ within seconds under extremely mild conditions. researchgate.netnih.govrsc.org The generated radical anion is a potent single-electron reductant and can be engaged as a nucleophilic carbon-radical in various synthetic transformations, such as Giese-type reactions. wikipedia.orgorganic-chemistry.org

A particularly important application of this methodology is in the field of carbon isotope radiolabeling. researchgate.net By using isotopically labeled formate salts or [¹³C, ¹⁴C, ¹¹C]CO₂, labeled CO₂•⁻ can be generated. researchgate.netnih.govorganic-chemistry.org This enables the incorporation of carbon isotopes into pharmaceutically relevant molecules through reactions like hydro-carboxylation and bis-carboxylation, which is crucial for drug discovery and development studies. researchgate.netrsc.org The relevance of this method has been demonstrated in late-stage carbon isotope labeling and in vivo molecular imaging applications. nih.govrsc.org

This photochemical strategy circumvents the challenges associated with the direct use of labeled CO₂, such as handling difficulties and cost, by leveraging the dynamic equilibrium with more accessible formate salts. organic-chemistry.org

Applications in Specific Organic Synthesis Reactions:

Catalysis of Knoevenagel Condensation and Related Reactions

Pyridinium-based compounds, particularly those formulated as ionic liquids, have emerged as effective and environmentally friendly catalysts for the Knoevenagel condensation. nih.govresearchgate.netwikipedia.org This reaction is a cornerstone of organic synthesis, involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. organic-chemistry.org

The catalytic activity of pyridinium ions in this context is often attributed to their nature as mild Brønsted acids. nih.gov Pyridinium-based ionic liquids can act as promoters or catalysts in these reactions, facilitating the condensation under green conditions, often in aqueous media. nih.govwikipedia.org

A key example is the synthesis of benzopyran derivatives through a one-pot, three-component reaction of an aldehyde, an active methylene (B1212753) compound (like dicyanomethane), and a cyclic diketone (such as 5,5-dimethyl-1,3-cyclohexanedione). researchgate.net This process involves sequential Knoevenagel condensation and Michael addition reactions. researchgate.net Specially designed pyridinium-based ionic liquids, such as 1-(4-sulfobutyl)pyridinium chlorozincate, have been shown to efficiently catalyze this transformation, leading to good yields of the desired benzopyran products. researchgate.netrsc.org

The advantages of using pyridinium-based catalysts in Knoevenagel condensations include:

Mild Reaction Conditions : The reactions can often be carried out under gentle heating without the need for harsh acids or bases. nih.govwikipedia.org

Green Chemistry : The use of water or ethanol/water mixtures as solvents and the potential for catalyst recyclability align with the principles of green chemistry. researchgate.netwikipedia.org

High Yields : Good to excellent yields of the condensed products are often achieved. nih.govresearchgate.net

Simplified Workup : In many cases, the product can be isolated by simple filtration or recrystallization, avoiding the need for chromatographic purification. researchgate.net

The Doebner modification of the Knoevenagel condensation specifically utilizes pyridine as a solvent and catalyst, particularly when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. organic-chemistry.orgnih.gov

Synthesis of Diverse Heterocyclic Scaffolds (e.g., Benzopyranones)

Pyridinium formate and its derivatives serve as valuable reagents and catalysts in the synthesis of a wide array of heterocyclic scaffolds, which are core structures in many pharmaceuticals and natural products. rsc.orgnih.gov The reactivity of the pyridinium ring, particularly when activated, allows for its participation in various cyclization and ring-transformation reactions. acs.org

One prominent application is the synthesis of benzopyranones . As detailed in the Knoevenagel condensation section, pyridinium-based ionic liquids catalyze the one-pot synthesis of 2-amino-3-cyano-4-phenyl-7,7-dimethyl-7,8-dihydro-4H-1-benzopyran-5(6H)-ones from aromatic aldehydes, 5,5-dimethyl-1,3-cyclohexanedione, and dicyanomethane. researchgate.netrsc.org This reaction provides an efficient and environmentally friendly route to this important class of heterocyclic compounds. researchgate.net

Beyond benzopyranones, pyridinium salts are precursors for a variety of other heterocyclic systems:

Dihydropyridines (DHPs) and Piperidines : The dearomatization of pyridinium salts is a common strategy for synthesizing 1,4-dihydropyridines and subsequently piperidines. nih.govresearchgate.net This can be achieved through nucleophilic addition of various carbon nucleophiles, often catalyzed by organocatalysts or transition metals, to activated pyridinium salts. nih.govresearchgate.net The counter-ion of the pyridinium salt, such as formate, can influence the reactivity and stereoselectivity of these transformations. researchgate.net

Indolizines and other Fused Systems : Pyridinium 1,4-zwitterions, which can be generated from pyridinium salts, are versatile building blocks in formal (3+2), (4+1), and other cycloaddition reactions to construct fused heterocyclic systems like indolizines. researchgate.net

Indoles and other Nitrogen Heterocycles : The classic Zincke reaction, involving the ring-opening of activated pyridinium salts by amines, has been adapted for the synthesis of complex nitrogen heterocycles. acs.org By using tethered nucleophiles on the pyridine ring, this ring-opening can be followed by an intramolecular cyclization to produce substituted indoles and other related structures. acs.org

The general strategy often involves the activation of the pyridine ring by N-substitution, making it susceptible to nucleophilic attack, which is the key step in the construction of these diverse heterocyclic frameworks. nih.gov

Catalytic Transfer Hydrogenation Processes